molecular formula C4H8ClNO B093383 2-Chloro-N-ethylacetamide CAS No. 105-35-1

2-Chloro-N-ethylacetamide

Cat. No. B093383
CAS RN: 105-35-1
M. Wt: 121.56 g/mol
InChI Key: JUBORNFANZZVJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, resulting in high yields . Similarly, the synthesis of potent opioid kappa agonists involved starting from chiral amino acids and introducing various alkyl and aryl substituents .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an acetamide group and various substituents that influence their conformation and biological activity. For example, conformational analysis was used to develop potent opioid kappa agonists by ensuring the compounds could adopt a conformation similar to known agonists . The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to its crystal packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical for organic synthesis, including acetylation and esterification. The reactivity of the acetamide group and the influence of substituents on the overall reactivity of the molecule are crucial for the desired biological activity. For instance, the introduction of a pyrrolidinyl group and various aryl substituents at specific positions was key to achieving potent opioid kappa agonist activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, crystal structure, and optical properties, are influenced by their molecular structure. The solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide indicate that the compound's optical properties change with the polarity of the solvent, which is an important consideration for its potential applications . The crystal structure and hydrogen bonding patterns also affect the compound's stability and interactions with biological targets .

Scientific Research Applications

  • Inhibition of Protein Synthesis in Herbicide Action : Chloracetamides, including 2-Chloro-N-ethylacetamide, are studied for their effects on protein synthesis. In oat seedlings treated with chloracetamides, protein synthesis was inhibited, suggesting a potential mechanism for their herbicidal action (Deal, Reeves, Larkins, & Hess, 1980).

  • Synthesis of Pyrrole Derivatives : Research into the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate using chloroacetamides, including 2-Chloro-N-ethylacetamide, has shown promising results. These reactions enable access to important pyrrole systems, which are valuable in various chemical and pharmaceutical applications (Dawadi & Lugtenburg, 2011).

  • Metabolism and Toxicity Studies : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted. These studies are crucial for understanding the toxicological profiles and environmental impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Environmental Impact and Water Treatment : Research into the formation of chloroacetonitrile and dichloroacetamide from chloroacetaldehyde and monochloramine in water highlights the environmental impact of chloroacetamides. These studies are significant for assessing the risks associated with the use of chloroacetamides in agriculture and their potential to form toxic byproducts in water (Kimura, Komaki, Plewa, & Mariñas, 2013).

  • Conformational Studies of Acetamides : Studies on the conformational structure of N-ethylacetamide, a compound structurally related to 2-Chloro-N-ethylacetamide, have provided insights into the molecular behavior of acetamides. Such studies are useful in understanding the physical and chemical properties of these compounds (Doskočilová & Schneider, 1976).

  • Photodegradation Studies : Research into the photodegradation of metolachlor, a related chloroacetamide herbicide, has identified the formation of monochloroacetic acid, providing valuable information on the environmental fate of chloroacetamides under sunlight exposure (Wilson & Mabury, 2000).

Safety And Hazards

“2-Chloro-N-ethylacetamide” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed. The safety precautions include avoiding ingestion and seeking immediate medical attention if the compound is swallowed .

properties

IUPAC Name

2-chloro-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBORNFANZZVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146905
Record name 2-Chloro-N-ethylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethylacetamide

CAS RN

105-35-1
Record name 2-Chloro-N-ethylacetamide
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Record name 2-Chloro-N-ethylacetamide
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Record name 2-Chloro-N-ethylacetamide
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Record name 2-Chloro-N-ethylacetamide
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Record name 2-chloro-N-ethylacetamide
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Record name 2-CHLORO-N-ETHYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
DT Villarreal - 1992 - search.proquest.com
… MAB2 could also grow on acetamide, N-ethylacetamide, 2-chloro-N-ethylacetamide, and N-isopropylacetamide. MAB2 could also grow in the filter-sterilized supernatants of stationary-…
Number of citations: 1 search.proquest.com
ID Kodranov, MV Pergal, VV Avdin… - Environmental Monitoring …, 2020 - Springer
… The second compound, eluted at the retention time of 6.725 min, was 2-chloro-N-ethylacetamide (P2, m/z = 121) with the characteristic ion m/z = 91. The third compound, eluted at the …
Number of citations: 4 link.springer.com
DA Lindquist - Bulletin of the ESA, 1965 - academic.oup.com
… This compound was rapidly hydroylzed to dimethyl phosphate and 2-chloro-Nethylacetamide. They did not find 2-chloro-2- (diethylcarbamoyl)-I-methylvinyl …
Number of citations: 9 academic.oup.com
JA Boudreau, A Williams - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
Hydrolyses of 54 O-acylglycolamides in aqueous base have been studied as models for the hydrolysis of acylated serine proteases. The essential feature of these models is the …
Number of citations: 2 pubs.rsc.org
J Fu, J Qu, R Liu, Z Qiang, H Liu, X Zhao - Journal of Hazardous Materials, 2009 - Elsevier
… In addition to these chlorine substitutes, new intermediates such as 2-aminopropanol, propanamide, ethyl oxamate and 2-chloro-N-ethylacetamide were observed in the non-catalytic …
Number of citations: 37 www.sciencedirect.com
T Guluma, N Babu, E Teju, A Dekebo - Chemical Data Collections, 2020 - Elsevier
The present study was intended to evaluate phytochemicals as well as antimicrobial (bacterial and fungal) activities of leaf extracts of Brucea antidysenterica. The powdered leaves of …
Number of citations: 5 www.sciencedirect.com
AA Jazie, J Haydary, SA Abed, MF Al-Dawody - Algal Research, 2022 - Elsevier
Low lipid content brown algae (Fucus vesiculosus) are considered an efficient biocrude oil source for their higher productivity rate, adaptation, and ease of cultivation. The hydrothermal …
Number of citations: 13 www.sciencedirect.com
MG Basappa, B Manu - Environmental Engineering & …, 2020 - eemj.icpm.tuiasi.ro
… Some of the main compounds are 2-nitro-1propanol, 2-chloro-n-ethylacetamide, ethyl 3… 2-nitro-1-propanol (159), 2-chloro-nethylacetamide (203), ethyl 3-isothiocyanatopropionate (241)…
Number of citations: 9 www.eemj.icpm.tuiasi.ro
K Nwe, JP Richard, JR Morrow - Dalton Transactions, 2007 - pubs.rsc.org
… Free base cyclen (1.00 g, 5.81 mmol), 2-chloro-N-ethylacetamide (1.74 g or 14.5 mL; 14.5 mmol) and 1.46 g NaHCO 3 (3 equivalents) were added to a reaction flask along with 40 mL of …
Number of citations: 26 pubs.rsc.org
DM Norris - Annual Review of Entomology, 1967 - annualreviews.org
… This metabolite was rapidly hydrolyzed to dimethyl phosphate and 2-chloro-N-ethylacetamide. Bull & Lindquist (79) and Menzer & Casida (80) have studied the metabolism of Bidrin in …
Number of citations: 45 www.annualreviews.org

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